molecular formula C13H24N2O2 B6237144 tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers CAS No. 1510230-42-8

tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers

Cat. No. B6237144
CAS RN: 1510230-42-8
M. Wt: 240.34 g/mol
InChI Key: DJXLGFSOLWLQJM-UHFFFAOYSA-N
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Description

“tert-butyl decahydro-1,7-naphthyridine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It is also known as "tert-butyl octahydro-1,7-naphthyridine-1 (2H)-carboxylate" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “tert-butyl decahydro-1,7-naphthyridine-1-carboxylate” is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“tert-butyl decahydro-1,7-naphthyridine-1-carboxylate” has a molecular weight of 276.81 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLGFSOLWLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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